

What is the chemical structure of 1-Kestose?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Kestose

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An In-depth Technical Guide to **1-Kestose** for Researchers and Drug Development Professionals

Introduction

1-Kestose is a naturally occurring trisaccharide and the smallest fructooligosaccharide (FOS). [1][2] It is composed of one glucose unit and two fructose units linked by glycosidic bonds.[3] Specifically, it consists of a sucrose molecule to which a fructose molecule is attached.[3][4] Found in various plants such as onions, asparagus, and wheat, as well as in honey and sugar cane, **1-Kestose** is gaining significant attention in the scientific community for its potent prebiotic properties and potential therapeutic applications, including the modulation of glucose metabolism and immune homeostasis.[3][5][6] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of **1-Kestose**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1-Kestose, with the systematic IUPAC name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, is a non-reducing trisaccharide.[3] Its structure is formally described as O- β -D-fructofuranosyl-(2 \rightarrow 1)- β -D-fructofuranosyl α -D-glucopyranoside. This indicates that a terminal fructose residue is linked via a β (2 \rightarrow 1) glycosidic bond to the fructose moiety of a sucrose molecule.

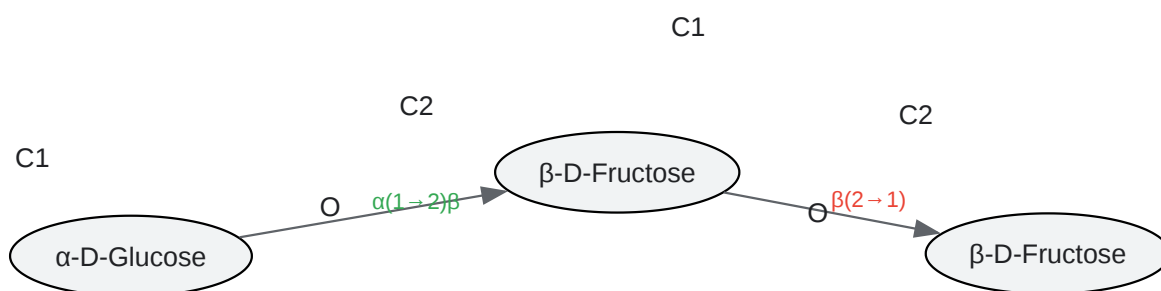
Quantitative Data Summary

The key physicochemical properties of **1-Kestose** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[3][4]
Molecular Weight	504.44 g/mol	[4]
CAS Number	470-69-9	[3]
Appearance	White crystalline powder	[4][5]
Melting Point	198-200 °C	[4]
Specific Rotation [α] _D ²⁰	+28° to +32° (c=5, H ₂ O)	[4]
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents.	[4][5]
Purity (Commercial)	≥95% to >98%	[7]

Chemical Structure Visualization

The chemical structure of **1-Kestose**, illustrating the connectivity of its monosaccharide units, is depicted below.



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Schematic of **1-Kestose** structure showing glycosidic linkages.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols involving **1-Kestose**.

Enzymatic Synthesis of 1-Kestose

A patented method describes the high-yield synthesis of **1-Kestose** from sucrose using a recombinant sucrose:sucrose 1-fructosyltransferase (1-SST) enzyme.^[8]

- Enzyme Source: Recombinant 1-SST expressed in a suitable host system (e.g., *Pichia pastoris*).
- Substrate: High concentration of sucrose (200-800 g/L, preferably 600 g/L).
- Reaction Conditions:
 - pH: Maintained between 4.0 and 7.0, with an optimum at 5.5.
 - Temperature: Controlled between 30-50°C, preferably 40°C.
 - Enzyme-to-Substrate Ratio: 2-40 U/g, typically 15 U/g for a 3-hour reaction.
- Bioreactor Setup: The reaction can be performed in a stirred-tank bioreactor. For continuous production and enzyme recovery, the reactor can be coupled to an ultrafiltration membrane system (e.g., 30 kDa cutoff) to separate the enzyme from the smaller reaction products (**1-Kestose**, glucose, fructose).^[8]
- Product Profile: This method can achieve conversion rates where FOS constitute over 55% (w/w) of total sugars, with **1-Kestose** comprising more than 90% (w/w) of the total FOS fraction.^[8]

In Vivo Studies in Animal Models (Rats)

The prebiotic and metabolic effects of **1-Kestose** have been extensively studied in rat models.

- Objective: To assess the dose-dependent bifidogenic activity and impact on glucose metabolism.

- Animal Model: Male Sprague-Dawley (SD) or Otsuka Long-Evans Tokushima Fatty (OLETF) rats, typically housed individually.
- Dietary Intervention:
 - Method 1 (Diet Admixture): The control group receives a standard diet (e.g., AIN-93G). Experimental groups receive the same diet where sucrose is replaced with **1-Kestose** at varying concentrations (e.g., 0.1%, 0.2%, 0.3% w/w).[7]
 - Method 2 (Drinking Water): The control group receives plain tap water. The experimental group receives 2% (w/v) **1-Kestose** dissolved in tap water.[2]
- Duration: Interventions typically last for several weeks (e.g., 4 to 19 weeks).
- Key Measurements:
 - Weekly body weight and regular food/water intake.
 - Glucose Metabolism: Oral Glucose Tolerance Test (OGTT) performed periodically. Blood samples are collected at baseline and intervals after glucose administration to measure plasma glucose and insulin.[2]
 - Microbiota Analysis: At the end of the study, cecal contents are collected to measure pH and for microbial DNA extraction. 16S rRNA gene sequencing is used to analyze the composition of the gut microbiota.
 - Metabolite Analysis: Cecal contents are analyzed for short-chain fatty acid (SCFA) concentrations using gas chromatography.

In Vitro Human Fecal Culture Studies

In vitro models are used to study the direct impact of **1-Kestose** on the human gut microbiota.

- Objective: To evaluate the prebiotic effect of **1-Kestose** on specific bacterial populations.
- Methodology:

- Fecal Sample Preparation: Fresh fecal samples are collected from healthy adult donors. Samples are diluted (e.g., 1:100 w/v) in an anaerobic culture broth.
- Culture Conditions: The diluted fecal slurry is inoculated into a basal medium. The experimental group is supplemented with 0.5% (w/v) **1-Kestose**, while the control group receives no supplement or a non-prebiotic carbohydrate like glucose.
- Incubation: Cultures are maintained under strict anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).
- Analysis:
 - Aliquots of the culture are collected at different time points.
 - Bacterial populations (e.g., Bifidobacterium, Faecalibacterium prausnitzii) are quantified using quantitative real-time PCR (qPCR) or analyzed via 16S rRNA sequencing.
 - SCFA concentrations in the culture supernatant are measured.

Mechanism of Action & Signaling Pathways

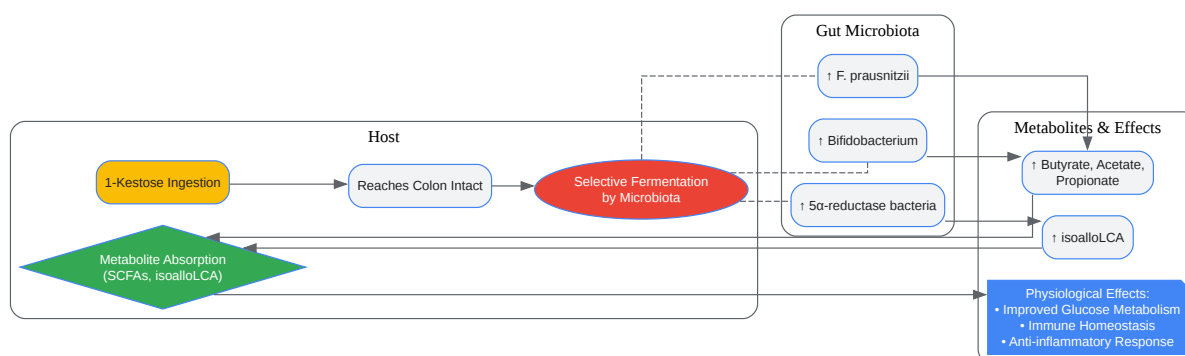
1-Kestose is not hydrolyzed or absorbed in the upper gastrointestinal tract. It reaches the colon intact, where it is selectively fermented by beneficial gut bacteria. Its mechanism of action is primarily indirect, mediated by the modulation of the gut microbiota and the production of bioactive metabolites.

- Selective Fermentation: **1-Kestose** serves as a preferred substrate for specific bacterial genera, most notably Bifidobacterium and Faecalibacterium prausnitzii.^[1] Studies show that **1-Kestose** is more effective at stimulating these bacteria than longer-chain FOS.^{[1][9]}
- Production of Short-Chain Fatty Acids (SCFAs): Fermentation of **1-Kestose** leads to the production of SCFAs, primarily acetate, propionate, and butyrate.
- Physiological Effects of SCFAs:
 - Butyrate: Acts as the primary energy source for colonocytes. It has potent anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway and the induction of anti-inflammatory cytokines like IL-10.^[1] Butyrate also induces the

differentiation of regulatory T cells (Tregs) in the colon, contributing to immune homeostasis.[1]

- Gut-Brain Axis: Emerging research suggests **1-Kestose** supplementation can influence the gut-brain axis. One study linked its consumption to increased striatal dopamine levels in mice, potentially through microbiome-derived endocannabinoid metabolites that modulate monoamine oxidase activity in the brain.[10]
- Bile Acid Metabolism: **1-Kestose** supplementation has been shown to increase the abundance of intestinal microbes carrying the 5 α -reductase gene.[6] This enzyme is key for producing isoallothiocholic acid (isoalloLCA), a bile acid metabolite involved in maintaining immune homeostasis in the gut.[6]

The logical workflow from ingestion to physiological effect is illustrated below.



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Mechanism of action for **1-Kestose** via gut microbiota modulation.

Conclusion

1-Kestose stands out as a highly effective prebiotic with well-defined chemical properties. Its ability to selectively promote the growth of beneficial gut microbes like *Bifidobacterium* and *F. prausnitzii* underpins its potential health benefits, which range from improving glucose tolerance to modulating immune responses. The detailed protocols for its synthesis and biological evaluation provide a solid foundation for further research. For drug development professionals, **1-Kestose** represents a promising candidate for adjunct therapy in metabolic and inflammatory disorders, leveraging the intricate relationship between diet, the microbiome, and host physiology.

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- To cite this document: BenchChem. [What is the chemical structure of 1-Kestose?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104855#what-is-the-chemical-structure-of-1-kestose]

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